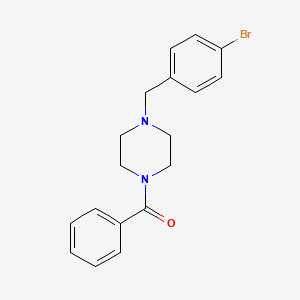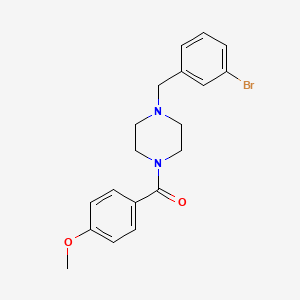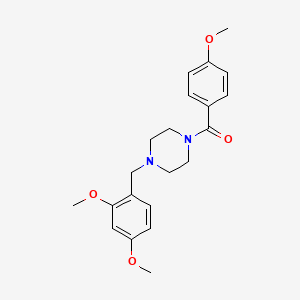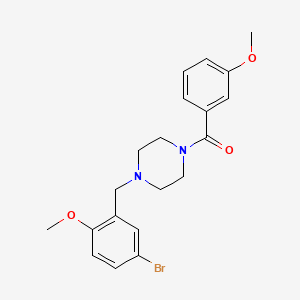
1-(5-bromo-2-methoxybenzyl)-4-(3-methoxybenzoyl)piperazine
Übersicht
Beschreibung
1-(5-bromo-2-methoxybenzyl)-4-(3-methoxybenzoyl)piperazine, also known as BMBP, is a chemical compound that has gained attention in the field of scientific research due to its potential as a therapeutic agent.
Wirkmechanismus
The exact mechanism of action of 1-(5-bromo-2-methoxybenzyl)-4-(3-methoxybenzoyl)piperazine is not fully understood, but it is believed to act on multiple targets within the body. This compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters. Additionally, this compound has been shown to modulate the activity of certain receptors in the brain, such as the NMDA receptor.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in the body. In addition to its anti-inflammatory and anti-cancer properties, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease. This compound has also been shown to have antioxidant properties, which may help protect against oxidative damage in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(5-bromo-2-methoxybenzyl)-4-(3-methoxybenzoyl)piperazine in lab experiments is that it is a relatively stable compound that can be easily synthesized in large quantities. Additionally, this compound has been shown to have a wide range of potential therapeutic applications, which makes it a versatile compound for research purposes. However, one limitation of this compound is that its exact mechanism of action is not fully understood, which can make it difficult to design experiments that target specific pathways or receptors.
Zukünftige Richtungen
There are several future directions for research on 1-(5-bromo-2-methoxybenzyl)-4-(3-methoxybenzoyl)piperazine. One area of interest is the development of this compound as a treatment for neurodegenerative disorders such as Alzheimer's disease. Additionally, this compound has shown promise as a potential anti-cancer agent, and further research in this area could lead to the development of new cancer treatments. Another area of interest is the development of this compound derivatives that may have improved pharmacokinetic properties or enhanced therapeutic effects. Overall, this compound is a compound with a wide range of potential applications in the field of scientific research.
Wissenschaftliche Forschungsanwendungen
1-(5-bromo-2-methoxybenzyl)-4-(3-methoxybenzoyl)piperazine has been the subject of several scientific studies due to its potential as a therapeutic agent. One study found that this compound has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines in mice. Another study showed that this compound can inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been investigated for its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
[4-[(5-bromo-2-methoxyphenyl)methyl]piperazin-1-yl]-(3-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O3/c1-25-18-5-3-4-15(13-18)20(24)23-10-8-22(9-11-23)14-16-12-17(21)6-7-19(16)26-2/h3-7,12-13H,8-11,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKUYGFRSWBMPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-phenoxyacetamide](/img/structure/B3571635.png)
![3,4,5-triethoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B3571639.png)


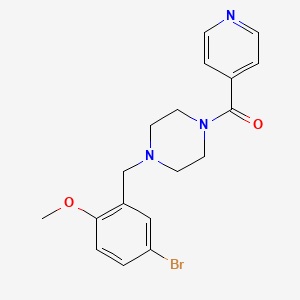
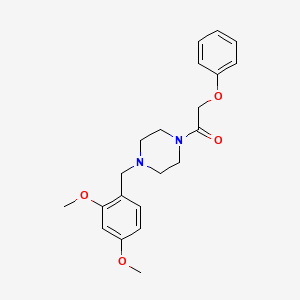
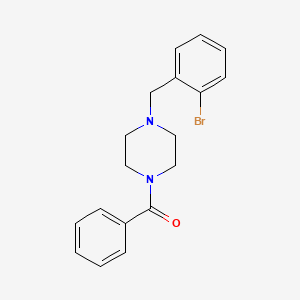
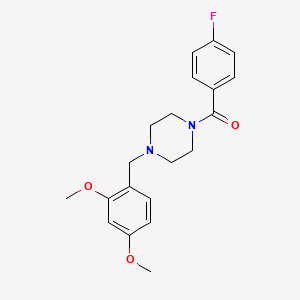

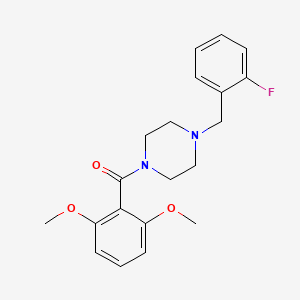
![1-(4-methoxybenzoyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B3571707.png)
